[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol
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Overview
Description
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting cyclohexyl hydrazine with a suitable diketone under acidic conditions.
Alkylation of the pyrazole: The pyrazole ring can be alkylated using a suitable alkyl halide in the presence of a base.
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the triazole ring: The triazole ring can be introduced through a click chemistry reaction involving an azide and an alkyne.
Introduction of the methanol group: The final step involves the reduction of a suitable precursor to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrazole ring to a pyrazoline.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, [1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound could be used as a probe to study various biological processes. Its multiple functional groups allow for the attachment of various labels, such as fluorescent tags or radioactive isotopes, enabling the study of molecular interactions and pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its multiple functional groups allow for the modification of its physical and chemical properties, making it suitable for various applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure suggests that it could modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]amine: Similar structure with an amine group instead of methanol.
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]carboxylic acid: Similar structure with a carboxylic acid group instead of methanol.
Uniqueness
The uniqueness of [1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various scientific and industrial applications.
Properties
IUPAC Name |
[1-[[1-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c26-14-18-13-25(23-21-18)11-15-5-4-8-24(10-15)12-17-9-20-22-19(17)16-6-2-1-3-7-16/h9,13,15-16,26H,1-8,10-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUMMYVVOOOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NN2)CN3CCCC(C3)CN4C=C(N=N4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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